methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
The compound contains several functional groups, including a 3,4-dihydro-1H-isoquinolin-2-ylsulfonyl group, a benzoyl group, an imino group, a methoxyethyl group, and a benzothiazole-6-carboxylate group . These groups could potentially confer various chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydro-1H-isoquinolin-2-ylsulfonyl group and the benzothiazole-6-carboxylate group are both cyclic structures, which could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the imino group could potentially undergo reactions with nucleophiles, and the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents .Scientific Research Applications
Novel Synthesis Methods
Research has developed new synthetic methods for related compounds, highlighting innovative approaches to creating complex molecules. For instance, a novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was described, showcasing a new route of synthesis that could potentially be applied or adapted for the target compound (Kovalenko et al., 2019). This method emphasizes the importance of structural characterization and intermolecular interactions in the synthesis of complex molecules.
Synthetic Applications
The compound's structural relatives have been synthesized for various applications, such as the Heck reaction to create 1-alkoxyisoquinoline-3-carboxylic acids esters, which could imply potential synthetic utility for the target compound in creating new molecular entities with specific properties (Ture et al., 2011).
Biomimetic Approaches
Biomimetic synthesis strategies for compounds with similar structures have been explored, indicating the target compound's potential in mimicking biological processes or interacting with biological receptors. For example, beta-carbolines and isoquinolines prepared in a biomimetic fashion were tested for their ability to bind to benzodiazepine receptors, suggesting possible applications in studying receptor-ligand interactions (Guzman et al., 1984).
Anticancer Research
Derivatives of the tetrahydroisoquinoline moiety, which is structurally related to the target compound, have been synthesized and evaluated as potential anticancer agents. This research underscores the significance of structural modification in developing new therapeutic agents with potential anticancer activities (Redda et al., 2010).
Eco-friendly Synthesis
Eco-friendly synthesis methods for compounds with similar structural features have been developed, highlighting the potential for environmentally benign synthesis routes that could be applicable to the target compound. A method for synthesizing novel derivatives in water without using metal catalysts has been reported, emphasizing the importance of sustainable chemistry practices (Yadav et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c1-36-16-15-31-24-12-9-21(27(33)37-2)17-25(24)38-28(31)29-26(32)20-7-10-23(11-8-20)39(34,35)30-14-13-19-5-3-4-6-22(19)18-30/h3-12,17H,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDWWMZVJFFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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